molecular formula C6H6N8 B12906688 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine CAS No. 21309-00-2

2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine

Cat. No.: B12906688
CAS No.: 21309-00-2
M. Wt: 190.17 g/mol
InChI Key: RRFZJUBCRMSSKL-UHFFFAOYSA-N
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Description

2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine is a specialized heterocyclic compound based on the pyrimidotriazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The pyrimido[5,4-e][1,2,4]triazine core is known to be the essential active ingredient in several classic antibiotics, including fervenulin, xanthothricin, and reumycin . This core structure is extensively investigated for its diverse biological activities, particularly in oncology research. Recent studies in 2025 have focused on novel synthetic methods for related pyrimido azolo pyrimidines and their subsequent evaluation for cytotoxic activity against various human cancer cell lines, including Hep-G2, A-172, and A-549 . The guanidine moiety present in this specific compound can significantly influence its properties, potentially enhancing binding affinity to biological targets and modifying solubility, making it a valuable derivative for structure-activity relationship (SAR) studies. Pyrimido[5,4-e][1,2,4]triazine derivatives have demonstrated a range of promising pharmacological effects in scientific research. These include acting as novel small molecule chaperone amplifiers of heat shock factor 1 (HSF1) transcriptional activity, providing significant cytoprotection in cellular toxicity models . Other derivatives have shown potent cytoprotective effects from rotenone toxicity . Furthermore, some compounds in this class have been identified as potential anticancer agents, with one study reporting a specific derivative exhibiting the highest activity against the A-549 human lung carcinoma cell line . This compound is presented to the scientific community as a high-purity chemical tool for research applications exclusively. It is intended for use in investigative studies, such as hit-to-lead optimization campaigns, biochemical assay development, and mechanistic studies in cell-based models. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

21309-00-2

Molecular Formula

C6H6N8

Molecular Weight

190.17 g/mol

IUPAC Name

2-pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine

InChI

InChI=1S/C6H6N8/c7-6(8)13-4-3-5(11-1-10-4)14-12-2-9-3/h1-2H,(H4,7,8,10,11,13,14)

InChI Key

RRFZJUBCRMSSKL-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=CN=C2N=C(N)N)N=N1

Origin of Product

United States

Preparation Methods

Condensation of Guanidine with Pyrimidine Derivatives

The most direct method involves the condensation of guanidine or guanidine derivatives with pyrimidine-based intermediates bearing suitable leaving groups or activated positions. For example, condensation of guanidine with chlorinated pyrimidine derivatives under controlled heating (around 100°C) in the presence of acid catalysts (e.g., glacial acetic acid) can yield the fused pyrimido-triazine ring system.

  • Reaction conditions: Heating at 100°C, acid catalysis, solvent such as ethanol or acetic acid.
  • Key intermediates: 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines.
  • Outcome: Formation of the fused pyrimido[5,4-e]triazine core with guanidine substitution.

Use of Triethyl Orthoacetate in Cyclization

Triethyl orthoacetate has been employed as a bifunctional reagent to facilitate ring closure and formation of the triazine ring. The reaction of guanidine-substituted pyrimidines with triethyl orthoacetate under reflux conditions leads to the formation of pyrimido-triazine derivatives via elimination of ethanol and intramolecular cyclization.

  • Mechanism: Initial condensation followed by loss of ethanol and thermal rearrangement.
  • Temperature: Typically reflux or heating around 100°C.
  • Catalysts: Acidic conditions (glacial acetic acid) to promote ring closure.

Hydrazine Hydrate Mediated Cyclization

Hydrazine hydrate is used to convert chloropyrimidine intermediates into hydrazino derivatives, which then undergo further cyclization to form the triazine ring. This method is useful for preparing intermediates that can be further functionalized to yield the guanidine-substituted pyrimido-triazine.

  • Step 1: Reaction of chloropyrimidine with hydrazine hydrate in refluxing ethanol.
  • Step 2: Cyclization to form the fused heterocyclic system.
  • Step 3: Subsequent reaction with cyanamide or urea derivatives to introduce guanidine functionality.

Cyclization via Guanidine Derivatives and Activated Chlorouracils

Another approach involves the synthesis of hydrazone intermediates, which are condensed with activated chlorouracils to build the molecular framework. This is followed by reductive ring closure to form the pyrimido-triazine core.

  • Intermediates: Hydrazones derived from pyrimidine or uracil derivatives.
  • Reagents: Activated chlorouracils, reducing agents.
  • Outcome: Formation of pyrimido[5,4-e]triazine derivatives with guanidine substitution.

Reaction Monitoring and Characterization

  • TLC (Thin Layer Chromatography): Used to monitor reaction progress and confirm consumption of starting materials.
  • NMR Spectroscopy: ^1H and ^13C NMR used to confirm ring formation and substitution patterns.
  • Mass Spectrometry: Confirms molecular weight and structure.
  • IR Spectroscopy: Monitors functional group transformations, e.g., disappearance of carbonyl groups and appearance of NH or guanidine signals.
  • X-ray Crystallography: Used in some studies to confirm the fused ring structure and intramolecular hydrogen bonding stabilizing the product.

Summary Table of Preparation Methods

Method Key Reagents Conditions Key Intermediates Advantages Notes
Condensation of guanidine with pyrimidine derivatives Guanidine, chloropyrimidines Heating ~100°C, acid catalysis 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines Direct, regioselective Requires careful temperature control
Reaction with triethyl orthoacetate Guanidine derivatives, triethyl orthoacetate Reflux, acidic medium Guanidine-substituted pyrimidines Facilitates ring closure May involve thermal rearrangement
Hydrazine hydrate mediated cyclization Chloropyrimidines, hydrazine hydrate Reflux in ethanol Hydrazino-pyrimidine intermediates Enables further functionalization Multi-step process
Hydrazone condensation with activated chlorouracils Hydrazones, chlorouracils, reducing agents Various, often mild Hydrazone intermediates Allows diverse substitution More complex synthesis

Research Findings and Notes

  • The regioselectivity of the ring closure is influenced by the nature of substituents on the guanidine and pyrimidine rings.
  • Thermal rearrangements during synthesis can stabilize the fused ring system via intramolecular hydrogen bonding and π-electron delocalization.
  • The synthetic routes allow for substitution at multiple positions on the fused ring, enabling the generation of derivatives with potential biological activity.
  • Reaction monitoring by TLC and spectroscopic methods is critical to avoid overreaction or decomposition.
  • The compound is typically isolated as a white powder with high purity (assay >90-99%) and requires storage in dry, dark, and ventilated conditions to maintain stability.

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The compound’s synthesis typically involves multi-component reactions or cyclization of guanidine derivatives with orthoesters or nitriles. Key pathways include:

Cyclocondensation with Triethyl Orthoacetate

Reaction of N-(pyrimidin-2-yl)guanidines with triethyl orthoacetate in acetic acid yields pyrimido[1,2-a] triazin-6-ones via intermediate enamine formation . For example:

  • Reactants : N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine + triethyl orthoacetate

  • Product : 4-amino-2,8-dimethylpyrimido[1,2-a] triazin-6-one

  • Key Observations :

    • Reaction regioselectivity depends on substituent steric effects.

    • Planar fused-ring systems form due to π-electron delocalization (bond lengths: C=O = 1.225 Å, C–N = 1.311–1.419 Å) .

Multi-Component Reactions

Pyrimido-triazines are synthesized via “AcOH–RC(OEt)₃–amine” systems, where amines attack electron-deficient carbons in nitrile/ester groups .

Reactants Conditions Products Yield Source
Vicinal amino-nitrile derivativesAcOH, 80°C, 12 hrPyrimido[5,4-e]azolo[1,5-a]pyrimidines65–78%
Amino-ethoxycarbonyl derivativesAmine, triethyl esterPyrimido[4,5-e] triazolo[5,1-c] triazines70–85%

Functionalization Reactions

The guanidine moiety and triazine ring undergo selective modifications:

Electrophilic Substitution

  • Nitration/Sulfonation : The electron-rich triazine ring reacts with HNO₃/H₂SO₄ to introduce nitro groups at C4/C8 positions .

  • Acylation : Guanidine’s amino group reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .

Nucleophilic Attack

  • Thiol Addition : Thiols (e.g., thioglycolic acid) react with the triazine ring to form thioether-linked derivatives (e.g., compound 7 in ).

  • Amine Cross-Coupling : Primary amines substitute ethoxy groups in ester derivatives under basic conditions .

Rearrangement and Ring-Opening Reactions

Unexpected rearrangements occur under specific conditions:

  • Thermal Rearrangement : Heating pyrimido-triazinones in DMF induces ring-opening to form acrylic acid intermediates, followed by recyclization .

  • Acid-Catalyzed Rearrangement : Strong acids (e.g., HCl) cleave the triazine ring, yielding pyrimidine-2,4-diamine derivatives .

Coordination Chemistry

The guanidine group acts as a ligand for transition metals:

  • Cu(II) Complexation : Forms octahedral complexes via N7 and N9 coordination, evidenced by shifts in UV-Vis spectra (λₘₐₓ = 420–450 nm) .

  • Anticancer Activity : Cu(II) complexes of pyrimido-triazines show enhanced cytotoxicity (IC₅₀ = 11–37 μM in A549 cells) .

Mechanistic Insights

  • Cyclization Mechanism : Initiated by amine attack on electron-deficient carbons, followed by proton transfer and ring closure .

  • Resonance Effects : Delocalization across the fused rings (C=O and NH groups) stabilizes intermediates, directing regioselectivity .

Biological Activity

While beyond pure chemical reactivity, bioactivity data contextualize functionalization efforts:

  • Cytoprotective Effects : Derivatives protect against rotenone-induced toxicity (CC₅₀/EC₅₀ = 92 for lead compound 1f ) .

  • Antiproliferative Activity : Select compounds inhibit cancer cell lines (e.g., IC₅₀ = 37.5 μM for 4e in A549 cells) .

Scientific Research Applications

Medicinal Chemistry Applications

Cytoprotective Effects

One of the notable applications of 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine is its cytoprotective effect against neurotoxic agents. Research indicates that derivatives of this compound exhibit potent protective effects from rotenone toxicity, a model for Parkinson's disease. The lead optimization process highlighted the importance of the CC50/EC50 ratio and drug metabolism and pharmacokinetics (DMPK) properties, which showed significant improvements in metabolic stability and solubility. For instance, one derivative demonstrated a CC50/EC50 ratio of 92, indicating a favorable profile for further development in neuroprotective therapies .

Anticancer Potential

The compound's structure has led to investigations into its anticancer properties. Studies have reported that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death. This makes 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine a candidate for further exploration in cancer therapeutics .

Case Studies

  • Neuroprotection : A study demonstrated that specific derivatives of 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine could effectively protect neuronal cells from oxidative stress induced by rotenone. The research focused on optimizing the lead compounds based on their cytotoxicity profiles and metabolic stability .
  • Anticancer Activity : In vitro studies have shown that derivatives can significantly reduce the viability of cancer cells through mechanisms involving apoptosis and cell cycle arrest. These findings suggest potential applications in developing novel anticancer agents .
  • Pharmacological Properties : The compound has been evaluated for its pharmacokinetic properties, revealing promising characteristics such as good solubility and stability in biological systems. These properties enhance its suitability for formulation into therapeutic agents .

Comprehensive Data Table

Application Area Key Findings References
CytoprotectionPotent protective effects against rotenone toxicity; high CC50/EC50 ratio
Anticancer ActivityInduces apoptosis in various cancer cell lines; inhibits cell proliferation
PharmacokineticsGood metabolic stability; favorable solubility properties

Mechanism of Action

The mechanism of action of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to induce DNA damage in poorly oxygenated tumor cells, leading to cell death . It also inhibits certain enzymes and proteins involved in cell proliferation and survival, contributing to its anticancer effects.

Comparison with Similar Compounds

Structural and Functional Differences

2.1.1 Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine vs. 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Derivatives

  • Structural Features: While the target compound features a fused pyrimido-triazine core with a guanidine substituent, compounds like 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile () incorporate a thiazole ring and lack the triazine fusion. The thiazole-pyrimidine hybrid exhibits a cyanide group at the 5-position, contrasting with the guanidine group in the target compound .
  • In contrast, pyrimido-triazines are reported as nucleobase analogs with antibiotic relevance .
  • Synthesis and Yield: The thiazole-pyrimidine compound was synthesized in 18% yield via a condensation reaction involving acrylonitrile and guanidine derivatives, with a melting point of 242–243°C .

Pyrimido[4,5-d]pyrimidine Derivatives

  • Structural Features: Pyrimido[4,5-d]pyrimidine () consists of two fused pyrimidine rings, differing from the pyrimidine-triazine fusion in the target compound.
  • Bioactivity : Pyrimido[4,5-d]pyrimidine derivatives have demonstrated antioxidant activity, tested via DPPH radical scavenging assays . In contrast, pyrimido-triazines are associated with antibiotic properties, highlighting divergent therapeutic applications.
  • Synthesis : The pyrimido[4,5-d]pyrimidine synthesis utilized an iodine-catalyzed reaction, validated by FTIR, UV-vis, and GC-MS . This contrasts with the guanidine-involving pathways for 1,2,4-triazine derivatives .

Other 1,2,4-Triazine Derivatives

  • Uncondensed 1,2,4-triazines () often feature substituents on carbon or nitrogen atoms, enabling diverse bioactivities such as antiviral or anticancer effects. The condensed pyrimido-triazine system in the target compound may enhance rigidity and binding specificity compared to simpler triazines .
Comparative Data Table
Compound Name Structural Features Biological Activity Synthesis Method Melting Point/Yield
2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine Fused pyrimidine-triazine + guanidine Antibiotic (hypothesized) Not detailed in evidence Not reported
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Pyrimidine-thiazole hybrid + cyanide group Undisclosed Condensation reaction 242–243°C / 18% yield
Pyrimido[4,5-d]pyrimidine Fused pyrimidine-pyrimidine Antioxidant Iodine-catalyzed cyclization Not reported
Uncondensed 1,2,4-triazines Substituted carbon/nitrogen atoms Antiviral, anticancer Varied (e.g., cycloadditions) Variable
Key Insights
  • Bioactivity : The guanidine substituent in the target compound may enhance interactions with biological targets (e.g., enzymes or DNA) compared to thiazole or pyrimidine-only analogs.
  • Structural Advantage : The fused pyrimido-triazine core likely offers greater metabolic stability than uncondensed triazines, which may degrade more readily in vivo .

Biological Activity

2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, particularly focusing on its cytotoxicity, antiproliferative effects, and potential mechanisms of action.

Chemical Structure and Synthesis

The compound belongs to the class of pyrimidine derivatives and features a unique triazine core. Its synthesis often involves multistep reactions, including condensation processes that yield various derivatives with enhanced biological properties. Recent studies have highlighted methods for synthesizing fluorinated variants that exhibit improved activity against various biological targets.

Biological Activity Overview

The biological activity of 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine has been evaluated in several studies, revealing its potential as an anticancer agent and its effects on cell viability and apoptosis.

Cytotoxicity and Antiproliferative Effects

  • Cytotoxicity : The compound has shown significant cytoprotective effects against toxic agents such as rotenone. For instance, derivatives of pyrimido[5,4-e][1,2,4]triazine have demonstrated a high CC50/EC50 ratio, indicating their potential for therapeutic applications in neuroprotection .
  • Antiproliferative Activity : The antiproliferative effects were assessed using various cancer cell lines (e.g., MGC-803). Compounds bearing a 1,2,3-triazole moiety exhibited enhanced inhibitory activity compared to non-triazole counterparts. Specifically, certain derivatives were found to induce apoptosis via mitochondrial pathways by modulating the expression of apoptosis-related proteins such as Bax and Cleaved-Caspase .

The mechanisms underlying the biological activity of 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine involve several pathways:

  • Induction of Apoptosis : Studies have shown that the compound can arrest the cell cycle at the G2/M phase and induce apoptotic morphological changes in treated cancer cells. This was evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
  • Cell Cycle Arrest : The ability to halt cell cycle progression is crucial for its anticancer properties. The compound's interaction with cellular mechanisms suggests it may serve as a lead compound for developing new chemotherapeutic agents .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

StudyFindingsCell Lines Tested
High CC50/EC50 ratio; cytoprotective effects against rotenone toxicityRat microsomes
Induced apoptosis; inhibited colony formation; arrested cell cycle at G2/M phaseMGC-803, EC-109, PC-3
Synthesized fluorine-substituted derivatives with enhanced antifungal activityWheat grain fungi
Evaluated antiproliferative activity against breast, colon, lung cancer linesVarious cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization reactions using agents like DMF-DMA (dimethylformamide dimethyl acetal), which acts as both a methylating and cyclizing agent. Key steps include condensation of pyrimidine precursors with guanidine derivatives under reflux conditions. Yield optimization depends on solvent polarity (e.g., ethanol or DMF), temperature control (80–120°C), and stoichiometric ratios of reactants. For example, microwave-assisted synthesis can reduce reaction time by 50% while maintaining yields >70% .

Q. How is the structural elucidation of 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine validated experimentally?

  • Methodological Answer : Spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Distinct peaks for guanidine protons (δ 8.2–8.5 ppm) and pyrimido-triazine carbons (δ 150–160 ppm) confirm the fused heterocyclic core .
  • IR Spectroscopy : Absorption bands at 1650–1700 cm⁻¹ (C=N stretching) and 3200–3400 cm⁻¹ (N-H stretching) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights, with fragmentation patterns confirming substituent positions .

Q. What are the primary challenges in purifying 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine, and how are they addressed?

  • Methodological Answer : Challenges include solubility limitations in polar solvents and co-elution of byproducts during column chromatography. Solutions involve:

  • Gradient elution with dichloromethane/methanol (95:5 to 85:15) to separate polar impurities.
  • Recrystallization using ethanol/water mixtures to enhance purity (>95%) .

Advanced Research Questions

Q. How can computational modeling guide the design of 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, identifying reactive sites for functionalization. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases or DNA topoisomerases). For instance, adding electron-withdrawing groups (e.g., -CF₃) at position 5 increases binding energy by 20% in silico .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer assays) often arise from assay conditions. Standardization steps include:

  • Using identical cell lines (e.g., MCF-7 for breast cancer) and culture media.
  • Validating results via orthogonal assays (e.g., MTT vs. apoptosis staining).
  • Statistical analysis (ANOVA) to confirm significance across replicates .

Q. How does the 5-ylguanidine moiety influence the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : The guanidine group acts as a hydrogen-bond donor, interacting with catalytic residues (e.g., aspartate in kinases). Kinetic studies (Lineweaver-Burk plots) reveal competitive inhibition patterns. For example, replacing guanidine with thiourea reduces inhibitory potency by 40%, confirming its critical role .

Q. What factorial design approaches optimize multi-step synthesis of derivatives?

  • Methodological Answer : A 2³ factorial design evaluates variables: temperature (X₁), catalyst loading (X₂), and reaction time (X₃). Response surface methodology (RSM) identifies optimal conditions (e.g., X₁=100°C, X₂=10 mol%, X₃=6 h), achieving >85% yield. Interaction plots reveal that X₁ and X₂ have synergistic effects .

Q. How do substituents at the pyrimido-triazine core affect stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show:

  • Electron-donating groups (e.g., -OCH₃) reduce hydrolysis rates by 30% compared to -NO₂ derivatives.
  • HPLC-MS degradation profiles identify primary metabolites, such as oxidized guanidine derivatives .

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